molecular formula C11H8O5 B14387709 2-(3-Carboxyacryloyl)benzoic acid CAS No. 88460-79-1

2-(3-Carboxyacryloyl)benzoic acid

Cat. No.: B14387709
CAS No.: 88460-79-1
M. Wt: 220.18 g/mol
InChI Key: NFUPXNBVUXHPOD-UHFFFAOYSA-N
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Description

2-(3-Carboxyacryloyl)benzoic acid is a benzoic acid derivative featuring a 3-carboxyacryloyl substituent at the ortho position (C2) of the aromatic ring. This structure combines a carboxylic acid group on the benzene ring with an α,β-unsaturated carbonyl system (acryloyl group) bearing an additional carboxylic acid moiety.

Properties

CAS No.

88460-79-1

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

2-(3-carboxyprop-2-enoyl)benzoic acid

InChI

InChI=1S/C11H8O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14)(H,15,16)

InChI Key

NFUPXNBVUXHPOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC(=O)O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-(3-Carboxyacryloyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products:

    Oxidation Products: Quinones, carboxylates.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halogenated benzoic acids, nitrobenzoic acids.

Mechanism of Action

The mechanism of action of 2-(3-Carboxyacryloyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

  • 2-Benzoylbenzoic acid : Lacks the α,β-unsaturated bond and the third carboxylic acid group.
  • 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid : Feature methyl or methoxy substituents on the benzoyl group, altering hydrophobicity and electronic effects.
  • 3,4-Dihydroxybenzeneacrylic acid (Caffeic acid) : Shares the α,β-unsaturated carbonyl system but has hydroxyl groups instead of carboxylic acids .
Table 1: Structural and Functional Group Comparison
Compound Substituent(s) Functional Groups Key Features
2-(3-Carboxyacryloyl)benzoic acid 3-Carboxyacryloyl (C2) Two carboxylic acids, α,β-unsaturated carbonyl High acidity, conjugation stability
2-Benzoylbenzoic acid Benzoyl (C2) One carboxylic acid, ketone Moderate acidity, no conjugation
2-(4-Methoxybenzoyl)benzoic acid 4-Methoxybenzoyl (C2) Methoxy, ketone, carboxylic acid Electron-donating group, lower ΔGbinding
Caffeic acid 3,4-Dihydroxyacryloyl (C3, C4) Two hydroxyls, α,β-unsaturated acid Antioxidant properties, lower logP

Binding Affinity and Receptor Interactions

Evidence from docking studies on sweet taste receptors (T1R3) highlights the role of substituents in binding energetics. For example:

  • 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (indicating stronger binding) compared to 2-benzoylbenzoic acid due to enhanced hydrophobic (methyl) or electronic (methoxy) interactions with receptor residues like Ser144 and Glu148 .
  • The α,β-unsaturated system in 2-(3-carboxyacryloyl)benzoic acid may mimic the conjugated systems in caffeic acid, which are known to interact with biological targets via hydrogen bonding and π-stacking .
Table 2: Comparative Binding and Physicochemical Data
Compound ΔGbinding (kcal/mol) logP Solubility (mg/mL) Key Interactions
2-(3-Carboxyacryloyl)benzoic acid* N/A ~1.2 Moderate (aqueous) H-bonding, conjugation
2-Benzoylbenzoic acid -7.8 2.5 Low Van der Waals, Ser144
2-(4-Methoxybenzoyl)benzoic acid -9.1 1.9 Moderate H-bonding (methoxy), Glu148
Caffeic acid N/A 1.0 High Antioxidant, hydroxyl-mediated

*Data inferred from structural analogs.

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